molecular formula C18H23N3O4 B2761173 N-cyclopentyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide CAS No. 956812-57-0

N-cyclopentyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide

Cat. No. B2761173
M. Wt: 345.399
InChI Key: FLRAHSNOJHVMMT-UHFFFAOYSA-N
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Description

“N-cyclopentyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide” is a complex organic compound. It contains a cyclopentyl group (a cyclical structure with 5 carbon atoms), a methoxyphenyl group (a phenyl ring with a methoxy group attached), and an imidazolidinone group (a five-membered ring with two nitrogen atoms and a carbonyl group). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. Detailed structural analysis would require techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the amide group might participate in hydrolysis or condensation reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the amide could influence its solubility in different solvents. The cyclic structure might contribute to its stability.

Scientific Research Applications

Crystal Structure Analysis

Research on compounds structurally related to N-cyclopentyl-2-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide, like the study by Sethusankar et al. (2002), focuses on crystal structure communications. The title compound, alternatively named N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, showcases the molecular structure and packing stabilized by C-H.O and N-H.O interactions, forming cyclic dimers and a chain of C(7) through intermolecular hydrogen bonds (Sethusankar et al., 2002).

Pharmacological Evaluations

Compounds with similar structural frameworks have been evaluated for their pharmacological potential in various studies. For example, research on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives, including the assessment of toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory actions, shows the diverse pharmacological applications of these compounds. Specific compounds demonstrated binding and moderate inhibitory effects in all assays, highlighting their potential in pharmacological research (M. Faheem, 2018).

Antioxidant and Anti-inflammatory Properties

A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activity. Compounds exhibited good antioxidant activity in various assays, demonstrating the potential of these compounds in developing treatments for conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).

Metabolic Studies

Research also extends to metabolic studies of chloroacetamide herbicides and their metabolites, exploring how these compounds are processed in human and rat liver microsomes. Such studies are crucial for understanding the metabolic pathways and potential toxicological impacts of related compounds on human health (Coleman et al., 2000).

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be further optimized and studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

N-cyclopentyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(12-7-9-14(25-2)10-8-12)16(23)21(17(24)20-18)11-15(22)19-13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRAHSNOJHVMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2CCCC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide

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